molecular formula C10H10BrN3O B6188251 N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide CAS No. 2648962-38-1

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

Cat. No.: B6188251
CAS No.: 2648962-38-1
M. Wt: 268.1
InChI Key:
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Description

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the bromination of 1-methyl-1H-1,3-benzodiazole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-(5-azido-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide, N-(5-thiocyanato-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide, and N-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide.

    Oxidation Reactions: Products include this compound N-oxide.

    Reduction Reactions: Products include N-(5-hydro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide.

Scientific Research Applications

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
  • N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
  • N-(5-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

Uniqueness

N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .

Properties

CAS No.

2648962-38-1

Molecular Formula

C10H10BrN3O

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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